molecular formula C20H24CaN2O4 B1668222 Calcium fusarate CAS No. 21813-99-0

Calcium fusarate

Cat. No.: B1668222
CAS No.: 21813-99-0
M. Wt: 396.5 g/mol
InChI Key: XMRLUNALKLDUPT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium fusarate is a calcium salt of fumaric acid, with the chemical formula Ca(C₂H₂(COO)₂). It is known for its role in various industrial and biochemical applications. This compound is often used to enrich foods to boost calcium absorption and has been studied for its potential benefits in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium fusarate can be synthesized by reacting fumaric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving fumaric acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by mixing fumaric acid with ammonia water to prepare a mixed solution. This solution is then combined with a calcium chloride solution. The mixture undergoes stirring, cooling, crystallization, filtration, rinsing, and drying to yield pure this compound . This method is environmentally friendly as it does not use organic solvents like alcohols and acetic acid.

Chemical Reactions Analysis

Types of Reactions: Calcium fusarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce malic acid.

    Reduction: It can be reduced to produce succinic acid.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various reagents can be used depending on the desired derivative, such as halogens for halogenation reactions.

Major Products:

    Oxidation: Malic acid

    Reduction: Succinic acid

    Substitution: Various derivatives depending on the substituent used

Scientific Research Applications

Calcium fusarate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: It is studied for its role in metabolic pathways and its potential as a dietary supplement.

Properties

IUPAC Name

calcium;5-butylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13NO2.Ca/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h2*5-7H,2-4H2,1H3,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRLUNALKLDUPT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24CaN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176229
Record name Picolinic acid, 5-butyl-, calcium salt (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21813-99-0
Record name Picolinic acid, 5-butyl-, calcium salt, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-butyl-, calcium salt (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium fusarate
Reactant of Route 2
Reactant of Route 2
Calcium fusarate
Reactant of Route 3
Reactant of Route 3
Calcium fusarate
Reactant of Route 4
Reactant of Route 4
Calcium fusarate
Reactant of Route 5
Calcium fusarate
Reactant of Route 6
Calcium fusarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.